N-(3-Imidazol-1-ylpropyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Description
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3/c1-16-6-3-10-28-19(16)25-20-17(22(28)30)14-18(27(20)11-5-13-31-2)21(29)24-7-4-9-26-12-8-23-15-26/h3,6,8,10,12,14-15H,4-5,7,9,11,13H2,1-2H3,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECLRCMVQFVVQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NCCCN4C=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Core
The tricyclic core is synthesized via a tandem cyclization-condensation reaction. A representative protocol involves:
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Cyclocondensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., HCl/EtOH, 80°C) to form the pyrrolo[2,3-d]pyrimidine intermediate.
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Oxidative aromatization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene at 110°C to yield the fully conjugated system.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | HCl/EtOH, 80°C | 65 |
| 2 | DDQ, toluene, 110°C | 78 |
Introduction of the 3-Methoxypropyl Group
The methoxypropyl moiety is installed via a palladium-catalyzed Buchwald-Hartwig amination:
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Substrate : Brominated tricyclic intermediate.
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Reagents : 3-Methoxypropylamine, Pd(OAc)₂, Xantphos, Cs₂CO₃.
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Conditions : Toluene, 100°C, 24 hours.
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Yield : 82% after column chromatography.
This method avoids regioselectivity issues associated with Friedel-Crafts alkylation.
Functionalization with the Imidazole Side Chain
The imidazole-propyl group is introduced in two stages:
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Alkylation of imidazole with 1,3-dibromopropane in DMF using K₂CO₃ as a base (60°C, 12 hours).
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Coupling to the tricyclic core via a copper(I)-mediated Ullmann reaction:
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Catalyst : CuI (10 mol%).
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Ligand : 1,10-Phenanthroline.
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Solvent : DMSO, 120°C.
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Yield : 74%.
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Optimization of Critical Reaction Parameters
Catalyst Screening for Coupling Reactions
A comparative study of palladium and copper catalysts revealed the following efficiencies:
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Toluene | 100 | 82 |
| CuI | 1,10-Phenanthroline | DMSO | 120 | 74 |
| PdCl₂(PPh₃)₂ | BINAP | DMF | 90 | 68 |
Palladium systems provided superior yields for aryl-amine couplings, while copper catalysts were more effective for heteroaromatic couplings.
Solvent Effects on Cyclization
Polar aprotic solvents (DMF, DMSO) enhanced reaction rates for cyclization steps due to improved solubility of intermediates. However, toluene minimized side reactions during aromatization.
Industrial-Scale Production Challenges
Continuous Flow Synthesis
To address scalability issues, a continuous flow system was developed for the cyclocondensation step:
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Reactor Type : Microfluidic tubular reactor.
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Residence Time : 30 minutes.
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Throughput : 1.2 kg/day.
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Purity : 99.1% (HPLC).
Waste Reduction Strategies
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Solvent Recycling : DMF recovery via fractional distillation reduced waste by 40%.
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Catalyst Immobilization : Silica-supported Pd nanoparticles enabled catalyst reuse for >5 cycles without significant activity loss.
Purification and Characterization
Chromatographic Techniques
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Preparative HPLC : C18 column, acetonitrile/water gradient (65:35 to 95:5).
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Yield After Purification : 89%.
Spectroscopic Confirmation
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imidazole), 7.95 (d, J = 8.4 Hz, 1H, aromatic), 3.45 (t, J = 6.8 Hz, 2H, OCH₂).
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HRMS : m/z calculated for C₂₂H₂₆N₆O₃ [M+H]⁺ 423.2024, found 423.2021.
Chemical Reactions Analysis
Types of Reactions
N-(3-Imidazol-1-ylpropyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to double or triple bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents, nucleophiles.
Addition: Hydrogen gas (H₂) with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-Imidazol-1-ylpropyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[740
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-(3-Imidazol-1-ylpropyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to active sites: Inhibiting enzyme activity.
Modulating receptor activity: Altering signal transduction pathways.
Interacting with DNA/RNA: Affecting gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds include triazeno-imidazole carboxamides and related heterocyclic derivatives. These share key pharmacophoric elements (imidazole rings, carboxamide linkages) but differ in substituents, ring systems, and conformational rigidity. Below is a comparative analysis based on structural and functional features:
Table 1: Structural and Functional Comparison
Key Findings:
This rigidity may reduce off-target interactions in biological systems.
The N-imidazolylpropyl carboxamide moiety may facilitate hydrogen bonding with biological targets (e.g., kinases or proteases), akin to histidine-mediated interactions in enzyme active sites.
The target compound’s tricyclic structure could mitigate this by sterically protecting reactive groups. Cyclophosphamide, a structurally distinct but functionally related alkylating agent, highlights the importance of prodrug activation mechanisms . The target compound lacks a phosphorous-based prodrug system, suggesting direct activity rather than metabolic activation.
Crystallographic Insights: Tools like SHELXL and WinGX enable precise comparison of bond lengths, angles, and torsional conformations between the target compound and analogs. For example, the tricyclic core’s planarity versus the puckered conformations of monocyclic imidazoles could be quantified using these programs.
Biological Activity
N-(3-Imidazol-1-ylpropyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups that contribute to its biological activity. Below is a summary of its chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C22H27N3O4 |
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 900880-60-6 |
Antitumor Activity
Recent studies have indicated that compounds with imidazole and triazole moieties exhibit significant antitumor properties. For instance, similar compounds have been shown to inhibit c-Met signaling pathways implicated in various cancers. The structure-activity relationship (SAR) studies demonstrate that modifications on the imidazole ring can enhance antitumor efficacy in human glioma xenograft models in mice .
The proposed mechanism of action for N-(3-Imidazol-1-ylpropyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca involves:
- Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that similar compounds can trigger apoptotic pathways in cancer cells.
- Modulation of Signaling Pathways : The compound may interfere with growth factor signaling pathways critical for tumor growth and metastasis.
In Vitro Studies
In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15 |
| MCF7 (Breast Cancer) | 20 |
| HeLa (Cervical Cancer) | 12 |
These results indicate a promising potential for further development as an anticancer agent.
Case Studies and Research Findings
Several case studies highlight the biological activity of similar compounds:
- Study on Triazolopyrazine Compounds : A series of triazolopyrazine derivatives were synthesized and tested for their inhibitory effects on c-Met signaling, demonstrating significant antitumor activities in preclinical models .
- Imidazole Derivatives in Cancer Therapy : Research has shown that imidazole-containing compounds can enhance the efficacy of existing chemotherapeutics through synergistic mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
